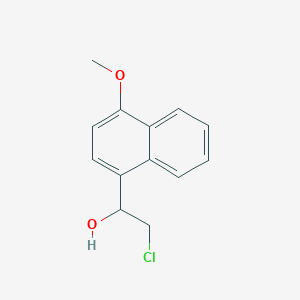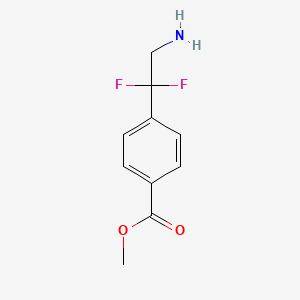
N-(4-sulfamoylnaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sulfamoylnaphthalen-1-yl)acetamide: is a compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The acetamide functional group in this compound further enhances its biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylnaphthalen-1-yl)acetamide typically involves the reaction of 4-sulfamoylnaphthalene-1-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-sulfamoylnaphthalene-1-amine+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-sulfamoylnaphthalen-1-yl)acetamide can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, especially at the sulfonamide group, to form corresponding amines.
Substitution: this compound can participate in substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Compounds with different functional groups replacing the acetamide group.
Scientific Research Applications
Chemistry: N-(4-sulfamoylnaphthalen-1-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activity, this compound is studied for its potential use in treating bacterial infections and certain types of cancer. It is also investigated for its role in inhibiting specific enzymes involved in disease pathways.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
N-(4-sulfamoylnaphthalen-1-yl)acetamide exerts its effects by interacting with specific molecular targets in biological systems. One of the primary mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
N-(4-sulfamoylphenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
N-(4-sulfamoylbenzyl)acetamide: Contains a benzyl group instead of a naphthalene ring.
N-(4-sulfamoylphenyl)acetamide: Another sulfonamide derivative with a phenyl ring.
Uniqueness: N-(4-sulfamoylnaphthalen-1-yl)acetamide is unique due to the presence of the naphthalene ring, which enhances its biological activity compared to similar compounds with phenyl or benzyl rings. The naphthalene ring provides additional sites for chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
CAS No. |
31863-62-4 |
|---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
N-(4-sulfamoylnaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H12N2O3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15)(H2,13,16,17) |
InChI Key |
ARQKMILAHVFBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


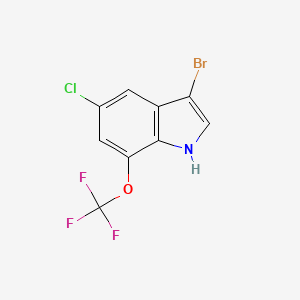
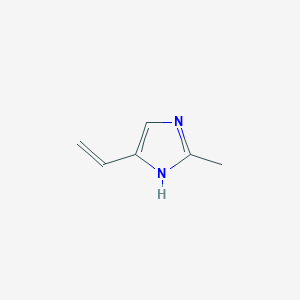
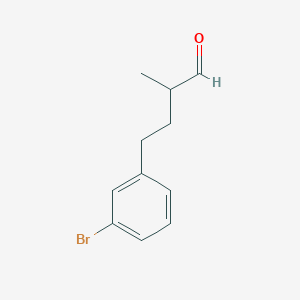


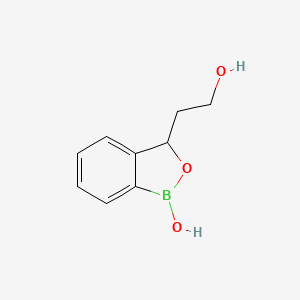
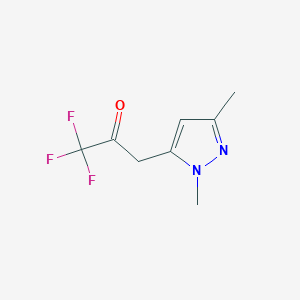
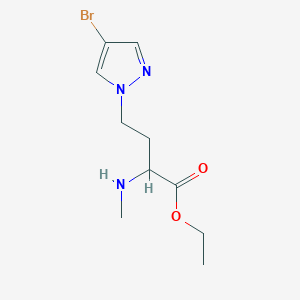
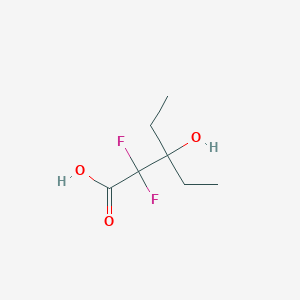
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)

![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
